molecular formula C22H20N2O2 B5837259 N-(2-acetamidophenyl)-2,2-diphenylacetamide

N-(2-acetamidophenyl)-2,2-diphenylacetamide

Cat. No.: B5837259
M. Wt: 344.4 g/mol
InChI Key: BBTDPFNWSBEWCP-UHFFFAOYSA-N
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Description

N-(2-acetamidophenyl)-2,2-diphenylacetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamido group attached to a phenyl ring, and two diphenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidophenyl)-2,2-diphenylacetamide typically involves the reaction of 2-acetamidophenylamine with diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-acetamidophenylamine+diphenylacetyl chlorideThis compound+HCl\text{2-acetamidophenylamine} + \text{diphenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-acetamidophenylamine+diphenylacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidophenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-acetamidophenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in pain and inflammation pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-acetamidophenol: Known for its antifungal, anti-inflammatory, and antitumor activities.

    2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide: Studied for its coordination chemistry and biological activities.

Uniqueness

N-(2-acetamidophenyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-acetamidophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16(25)23-19-14-8-9-15-20(19)24-22(26)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTDPFNWSBEWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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